N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, commonly known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of several cytokines.
Mécanisme D'action
CP-690,550 selectively inhibits N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, CP-690,550 blocks the downstream signaling of these cytokines, leading to a reduction in the activation and proliferation of T cells and B cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune cell activation in preclinical studies. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ). In addition, CP-690,550 has been shown to reduce the number of circulating T cells and B cells in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-690,550 in lab experiments is its specificity for N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine, which allows for the selective inhibition of the N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine signaling pathway without affecting other JAK family members. However, one limitation of CP-690,550 is its relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several potential future directions for the research of CP-690,550. One direction is the investigation of its potential use in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is the development of more potent and selective N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine inhibitors based on the structure of CP-690,550. Additionally, the combination of CP-690,550 with other immunomodulatory agents may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of CP-690,550 involves the reaction of 4-aminothieno[3,2-d]pyrimidine with 1-cyclopropylpiperidine-4-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then purified using column chromatography to obtain pure CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has shown promising results in preclinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been investigated for its potential use in the prevention of transplant rejection and graft-versus-host disease.
Propriétés
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-11(1)18-6-3-10(4-7-18)17-14-13-12(5-8-19-13)15-9-16-14/h5,8-11H,1-4,6-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHVCDBOJNKSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)thieno[3,2-d]pyrimidin-4-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.